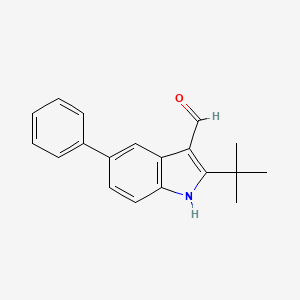

2-叔丁基-5-苯基-1H-吲哚-3-甲醛

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-tert-butyl-5-phenyl-1H-indole-3-carbaldehyde is a chemical compound with the molecular formula C19H19NO . It is a derivative of indole-3-carbaldehyde, which is known to have antifungal properties .

Synthesis Analysis

The synthesis of indole derivatives, such as 2-tert-butyl-5-phenyl-1H-indole-3-carbaldehyde, has been a topic of interest in recent years due to their significant role in natural products and drugs . Indoles are important types of molecules that play a main role in cell biology . The investigation of novel methods of synthesis has attracted the attention of the chemical community .Molecular Structure Analysis

The molecular structure of 2-tert-butyl-5-phenyl-1H-indole-3-carbaldehyde is based on the indole core, which is a significant heterocyclic system . The indole core is often found in proteins in the form of amino acids, such as tryptophan .Chemical Reactions Analysis

Indole-3-carbaldehyde, a related compound, has reactivity typical of aromatic aldehydes. It can easily be oxidized to indole-3-carboxylic acid . It’s reasonable to assume that 2-tert-butyl-5-phenyl-1H-indole-3-carbaldehyde would have similar reactivity.科学研究应用

抗HIV潜力

研究人员一直在探索吲哚衍生物作为抗HIV药物。 例如,新型吲哚基和氧杂色烯基氧杂蒽酮衍生物被研究用于其抗HIV-1活性 .

结论

吲哚骨架,包括2-叔丁基-5-苯基-1H-吲哚-3-甲醛,在开发新型治疗剂方面具有巨大潜力。 其多样化的生物活性使其成为一个令人兴奋的研究领域 . 如果你需要更多细节或有任何其他问题,请随时询问!😊

作用机制

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, making indole derivatives valuable for developing new therapeutic agents .

Mode of Action

Indole derivatives are known to interact with their targets, causing changes that result in their biological activities . These interactions often involve electrophilic substitution, which occurs readily on indole due to excessive π-electrons delocalization .

Biochemical Pathways

Indole derivatives are known to affect various biological activities, suggesting that they may influence multiple biochemical pathways .

Result of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that the compound could have a broad range of effects at the molecular and cellular levels.

未来方向

生化分析

Biochemical Properties

These interactions can influence biochemical reactions in significant ways .

Cellular Effects

Indole derivatives have been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Indole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Indole derivatives can show changes in their effects over time, including issues related to the product’s stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

Indole derivatives can show varying effects at different dosages, including threshold effects and potential toxic or adverse effects at high doses .

Metabolic Pathways

Indole derivatives can be involved in various metabolic pathways, interacting with enzymes or cofactors and potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

Indole derivatives can interact with transporters or binding proteins, influencing their localization or accumulation .

Subcellular Localization

Indole derivatives can be directed to specific compartments or organelles through targeting signals or post-translational modifications .

属性

IUPAC Name |

2-tert-butyl-5-phenyl-1H-indole-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO/c1-19(2,3)18-16(12-21)15-11-14(9-10-17(15)20-18)13-7-5-4-6-8-13/h4-12,20H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEQNXNZHKNFIFK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(C2=C(N1)C=CC(=C2)C3=CC=CC=C3)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(3-methoxypropyl)-N-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2396234.png)

![N-cyclohexyl-1-(2-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2396239.png)

![1,3,7,9-tetramethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2396240.png)

![2-[1-(4-chlorophenyl)imidazol-2-yl]sulfanyl-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2396243.png)

![N-(benzo[d]thiazol-5-yl)-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B2396246.png)

![[1-(4-Benzylpiperazin-1-yl)-1-oxopropan-2-yl] 4-formylbenzoate](/img/structure/B2396251.png)

![N-(3-(benzo[d]thiazol-2-ylthio)-4-hydroxyphenyl)-4-chloro-3-nitrobenzenesulfonamide](/img/structure/B2396254.png)